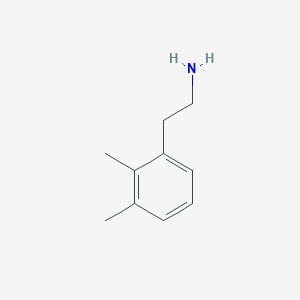

2-(2,3-DIMETHYLPHENYL)ETHANAMINE

Description

2-(2,3-Dimethylphenyl)ethanamine (CAS 29088-49-1) is a substituted phenethylamine derivative with a benzene ring bearing methyl groups at the 2- and 3-positions. Its molecular formula is C₁₀H₁₅N, and it has a molecular weight of 149.23 g/mol. Key physical properties include a boiling point of 246.45°C at standard pressure, a density of 0.942 g/cm³, and a refractive index of 1.53 . This compound shares structural similarities with neurotransmitters like dopamine but lacks hydroxyl substituents, which significantly alters its pharmacological profile.

Properties

IUPAC Name |

2-(2,3-dimethylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-4-3-5-10(6-7-11)9(8)2/h3-5H,6-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMRZOPJPZWRFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenyl)ethanamine can be achieved through several methods. One common approach involves the reduction of nitriles or amides using reducing agents such as lithium aluminum hydride. Another method is the reductive amination of aldehydes or ketones, where the carbonyl group is first converted to an imine, followed by reduction to form the amine .

Industrial Production Methods

Industrial production of 2-(2,3-dimethylphenyl)ethanamine typically involves large-scale chemical reactions under controlled conditions. The specific methods and conditions used can vary depending on the desired purity and yield of the final product. For example, the Gabriel synthesis and Hofmann rearrangement are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(2,3-Dimethylphenyl)ethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Property Comparison

The table below compares 2-(2,3-Dimethylphenyl)ethanamine with structurally related compounds:

Key Observations:

Substituent Effects :

- The 2,3-dimethylphenyl group in the target compound confers steric hindrance and lipophilicity, distinguishing it from dopamine’s polar 3,4-dihydroxy groups. This reduces water solubility but enhances membrane permeability .

- The thioether analog () introduces sulfur, which may alter redox properties and binding affinity in biological systems.

Chirality :

Pharmacological and Chemical Behavior

- Dopamine HCl: Exhibits high polarity due to hydroxyl groups, enabling strong interactions with dopaminergic receptors.

- Thioether Derivative : The sulfur atom may enhance metal-binding capacity or modulate stability in oxidative environments .

Biological Activity

Overview

2-(2,3-Dimethylphenyl)ethanamine, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on the central nervous system (CNS), as well as its implications in therapeutic applications.

- Molecular Formula : C11H15N

- Molecular Weight : 175.25 g/mol

- CAS Number : 101-78-4

The biological activity of 2-(2,3-dimethylphenyl)ethanamine is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. It is believed to act as a releasing agent for serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

1. Psychoactive Effects

Research indicates that compounds similar to 2-(2,3-dimethylphenyl)ethanamine can induce psychoactive effects. These include:

- Stimulant Properties : Increased energy and alertness.

- Hallucinogenic Effects : Altered perceptions and sensory experiences.

A study highlighted the acute effects of related compounds on human subjects, noting significant psychological changes including agitation and hallucinations .

2. Antidepressant Potential

Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The modulation of serotonin levels could play a role in alleviating symptoms of depression.

3. Neuroprotective Effects

There is emerging evidence that suggests potential neuroprotective properties, which may be beneficial in conditions such as neurodegenerative diseases. The antioxidant capabilities of the compound could mitigate oxidative stress in neuronal cells.

Case Study 1: Clinical Observations

A clinical case study involving a patient exposed to a related compound (25I-NBOMe) reported severe agitation and confusion, which were managed with benzodiazepines . Although not directly related to 2-(2,3-dimethylphenyl)ethanamine, it underscores the importance of understanding the behavioral effects of similar phenethylamines.

Case Study 2: Animal Model Studies

In animal studies, administration of 2-(2,3-dimethylphenyl)ethanamine resulted in increased locomotor activity and reduced depressive-like behavior compared to control groups. These findings suggest a promising avenue for further exploration in the context of mood disorders.

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.